
Stains-all
Descripción general
Descripción
Stains-all is a cationic carbocyanine dye that is used for multipurpose staining . It stains sialoglycoproteins blue, Ca 2+ binding proteins deep blue to violet, proteins red, and lipids yellow-orange . It also stains RNA (bluish purple) and DNA (blue) .
Synthesis Analysis
Stains-all is used in the staining of nucleic acids and proteins. It has been used in gel staining for the determination of hyaluronan size . It is also used in the staining of DNA oligonucleotides separated by non-denaturing polyacrylamide gel electrophoresis .
Molecular Structure Analysis
The preferred IUPAC name for Stains-all is 1-Ethyl-2- [(1E,3Z)-3- (1-ethylnaphtho [1,2-d] [1,3]thiazol-2-ylidene)-2-methylprop-1-en-1-yl]naphtho [1,2-d] [1,3]thiazol-1-ium bromide . Its molecular formula is C30H27BrN2S2 and its molecular weight is 559.58 g/mol .
Chemical Reactions Analysis
Stains-all is suitable for differential staining of nucleic acids and proteins. It stains RNA on bluish purple, DNA in blue, and proteins in red . As little as 3 ng (123 BP fragment) of pBR322/Hae III digest DNA and 90 ng tRNA can be detected on a polyacrylamide gel .
Physical And Chemical Properties Analysis
Stains-all is a carbocyanine dye, which stains anionic proteins, nucleic acids, anionic polysaccharides, and other anionic molecules . It is metachromatic and changes its color dependent on its contact to other molecules .
Aplicaciones Científicas De Investigación
-
Cellular Pathology
- Application : Stains-all can be used to study the effect of drugs and therapeutic agents on collagen fibers .
- Method : The specific method of application or experimental procedure would depend on the specific research context, but generally involves applying the stain to tissue samples and observing the results under a microscope .
- Results : This can help differentiate between types of diseases in experimental animals, thus having applications in research and learning in cellular pathology .
-
Endocrinology
- Application : Stains-all can be used to stain pancreatic beta cells to differentiate between the types of diabetes in experimental animals .
- Method : As with cellular pathology, the specific method of application or experimental procedure would depend on the specific research context .
- Results : This can provide valuable insights into the functioning of the endocrine system and the effects of various diseases on it .
-
Experimental Toxicology
- Application : Stains-all can be used in experimental toxicology to study the effects of various substances on biological tissues .
- Method : The specific method of application or experimental procedure would depend on the specific research context .
- Results : This can provide valuable insights into the toxic effects of various substances, helping to inform safety guidelines and regulations .
-
Microbiology
- Application : Stains-all is used in microbiology to increase the contrast between organisms and the background, making them more readily visible under a light microscope .
- Method : A bacterial smear is stained with a solution of a single dye that stains all cells the same color without differentiation of cell types or structures .
- Results : This allows for easier viewing and examination of the organisms .
-
Histology
- Application : Stains-all is used in histology to stain tissues, facilitating their study .
- Method : Early histologists used indigenous substances like alizarin, carmine, and saffron to stain tissues, while modern histologists utilize techniques that study cellular organelles and substances within tissues .
- Results : This provides valuable insights into the structure and function of tissues .
-
Biochemistry
- Application : Stains-all is used in biochemistry to study the effects of various substances on biological tissues .
- Method : The specific method of application or experimental procedure would depend on the specific research context .
- Results : This can provide valuable insights into the biochemical effects of various substances, helping to inform safety guidelines and regulations .
-
Nucleic Acid Research
- Application : Stains-all is used to stain nucleic acids, such as DNA and RNA .
- Method : The dye is applied to the nucleic acid samples, which are then observed under a microscope .
- Results : This allows for the visualization of nucleic acids, which can be useful in various research contexts, such as studying gene expression or identifying mutations .
-
Polysaccharide Research
- Application : Stains-all is used to stain anionic polysaccharides such as alginate, pectinate, hyaluronic acid, dermatan sulfate, heparin, heparan sulfate, and chondroitin sulfate .
- Method : The dye is applied to the polysaccharide samples, which are then observed under a microscope .
- Results : This allows for the visualization of polysaccharides, which can be useful in various research contexts, such as studying the structure and function of polysaccharides .
-
Fluorescent Staining
- Application : Stains-all can be used in fluorescent staining techniques, which use special dyes that glow under a microscope .
- Method : These dyes bind to specific targets within a cell, revealing their location and function .
- Results : This offers exceptional sensitivity and specificity, allowing researchers to “see” what was previously invisible .
Propiedades
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRYMWMMKKRGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/C)/SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stains-all | |
CAS RN |
7423-31-6 | |
| Record name | Stains-all | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stains-all | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYANIN DBTC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB06G6N2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



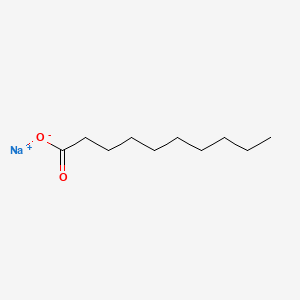

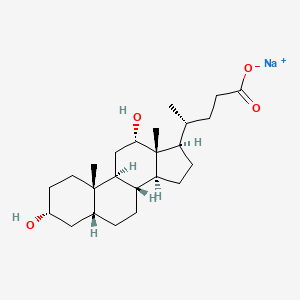



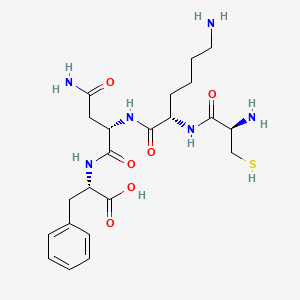
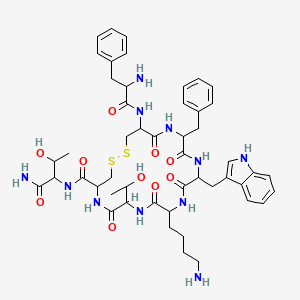



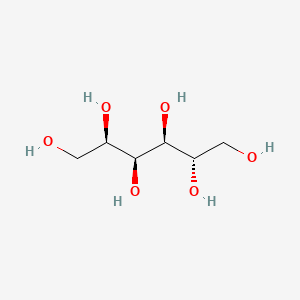
![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)
